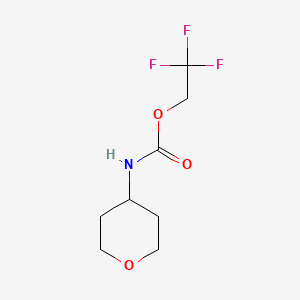

2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate

Description

2,2,2-Trifluoroethyl N-(oxan-4-yl)carbamate is a carbamate derivative featuring a trifluoroethyl group (–CH₂CF₃) and an oxan-4-yl (tetrahydropyran-4-yl) substituent. Carbamates are widely utilized in medicinal and agrochemical research due to their stability and bioisosteric properties.

Synthesis routes for analogous compounds involve nucleophilic substitution or coupling reactions. For example, trifluoroethanol derivatives react with halogenated intermediates under basic conditions (e.g., K₂CO₃ or t-BuOK) to form carbamates .

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO3/c9-8(10,11)5-15-7(13)12-6-1-3-14-4-2-6/h6H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXFXONHEFCGHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with oxan-4-yl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates.

Applications De Recherche Scientifique

2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The carbamate moiety can undergo hydrolysis, releasing the active components that exert the desired biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate with structurally related carbamates:

Key Observations:

- Fluorine Content: Compounds with additional fluorine atoms (e.g., C₁₀H₇F₆NO₂ ) exhibit higher molecular weights and enhanced lipophilicity, aligning with fluorine’s role in improving bioavailability .

- Synthetic Yields : Benzyl derivatives achieve higher yields (91% ) compared to nitroaryl analogs (e.g., 48.02% for VM-6 ), likely due to steric and electronic factors.

Research Findings and Trends

- Fluorine’s Role : Fluorination increases metabolic stability and membrane permeability, but excessive fluorine can reduce solubility. Optimal balance is critical for drug design .

- Green Chemistry : Improved synthetic routes (e.g., NaBrO₃/NaBr for bromination ) reduce waste and enhance yields, aligning with sustainable practices.

- Structural Diversity : Modifying the N-substituent (e.g., oxan-4-yl vs. pyridin-4-yl) allows fine-tuning of physicochemical properties for target-specific applications.

Activité Biologique

2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate is a synthetic compound characterized by its unique trifluoroethyl and oxan-4-yl moieties. Its molecular formula is CHFNO, with a molecular weight of 227.18 g/mol. This compound has garnered interest in various fields, particularly due to its potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethanol with oxan-4-yl isocyanate. The reaction is conducted under controlled conditions in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran. The process ensures high yield and purity through techniques such as recrystallization or chromatography.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoroethyl group enhances binding affinity, while the carbamate moiety can hydrolyze to release active components that exert biological effects. This dual mechanism suggests potential applications in therapeutic contexts.

Research Findings

Recent studies have explored the compound's efficacy in various biological assays:

- Antimicrobial Activity : Preliminary investigations indicate that the compound exhibits antimicrobial properties against several bacterial strains.

- Anti-inflammatory Effects : In vitro studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

- Cytotoxicity : Cell viability assays have shown that the compound can induce cytotoxic effects on specific cancer cell lines, indicating its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, treatment with the compound resulted in a reduction of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential utility in inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 70 |

| IL-6 | 200 | 90 |

Q & A

Basic: What are the standard synthetic routes for 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves coupling oxan-4-amine with 2,2,2-trifluoroethyl chloroformate or activated carbamate precursors. Key steps include:

- Protection strategies : Use tert-butyl or benzyl carbamate groups to stabilize intermediates during coupling reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while maintaining temperatures below 0°C minimizes side reactions like hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures >95% purity, verified via HPLC .

Advanced: How can VT-NMR spectroscopy resolve rotational isomerism in 2,2,2-trifluoroethyl carbamates?

Variable-temperature NMR (VT-NMR) detects rotational barriers by monitoring coalescence of split signals. For example:

-

E/Z isomerization : The -CH2CF3 group in 2,2,2-trifluoroethyl carbamates acts as a reporter. At low temperatures (e.g., -40°C), distinct ¹³C NMR signals for E and Z isomers emerge. Heating induces coalescence, enabling calculation of activation energy (ΔG‡) via Eyring-Polanyi theory .

-

Experimental setup : Use a ¹³C NMR probe with a temperature controller. Measure Δνmax (frequency difference between signals) and apply the equation:

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

- ¹H/¹³C NMR : Confirm regiochemistry and trifluoroethyl group integration. The CF3 group shows a characteristic quartet in ¹³C NMR (~120 ppm) .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

- FT-IR : Identify carbamate C=O stretching (1680–1720 cm⁻¹) and N-H bending (1530–1570 cm⁻¹) .

Advanced: How to address contradictory crystallographic and solution-phase data for carbamate conformers?

- X-ray vs. NMR : Solid-state X-ray structures may show planar carbamate groups, while solution NMR reveals dynamic equilibria. Use DFT calculations (e.g., B3LYP/6-31G*) to model energy differences between conformers .

- Solvent effects : Polar solvents stabilize zwitterionic intermediates, altering rotational barriers. Compare VT-NMR data in DMSO-d6 vs. CDCl3 to assess solvent dependency .

Basic: What are the primary applications of this compound in medicinal chemistry research?

- Enzyme inhibition : The trifluoroethyl group enhances binding to hydrophobic enzyme pockets. Test inhibition of serine hydrolases (e.g., acetylcholinesterase) via kinetic assays (IC50 determination) .

- Prodrug design : Carbamate groups enable pH-sensitive release of bioactive amines. Evaluate stability in simulated gastric fluid (pH 1.2–3.0) vs. plasma (pH 7.4) .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT/MD simulations : Calculate Fukui indices to identify electrophilic centers. The carbamate carbonyl (C=O) shows high susceptibility to nucleophilic attack .

- Solvent modeling : Use COSMO-RS to predict solvation effects on reaction rates. For example, acetonitrile accelerates SN2 pathways compared to toluene .

Basic: What safety protocols are essential when handling 2,2,2-trifluoroethyl carbamates?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with irritants .

- Waste disposal : Collect fluorinated byproducts separately and incinerate via licensed facilities to avoid environmental release .

Advanced: How to design analogs for agrochemical research while retaining carbamate bioactivity?

- Structure-activity relationship (SAR) : Replace oxan-4-yl with morpholine or piperazine rings to modulate lipophilicity. Test herbicidal activity via Arabidopsis thaliana growth inhibition assays .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., -NO2) on the aryl ring to reduce cytochrome P450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.